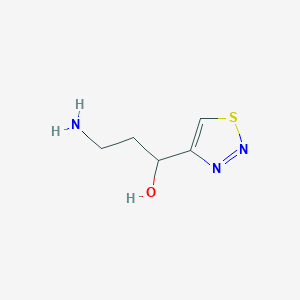
3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with an appropriate aldehyde or ketone in the presence of a reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 4-Amino-1,2,3-thiadiazole
Uniqueness
3-Amino-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups attached to the thiadiazole ring. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Properties
Molecular Formula |
C5H9N3OS |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
3-amino-1-(thiadiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C5H9N3OS/c6-2-1-5(9)4-3-10-8-7-4/h3,5,9H,1-2,6H2 |
InChI Key |
HPDFNLPHYRRATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



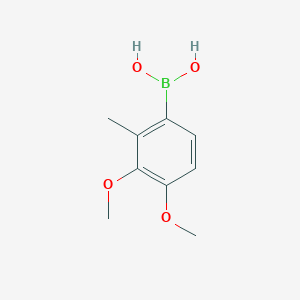
![3-[(1z)-2-Bromoethenyl]-furan](/img/structure/B15252607.png)


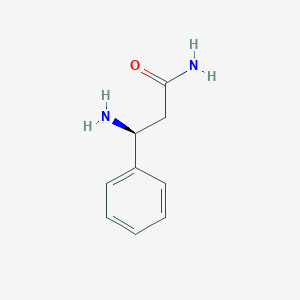

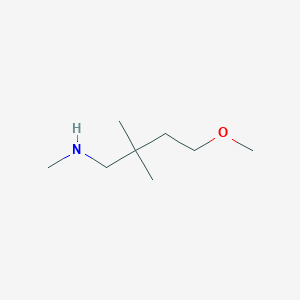


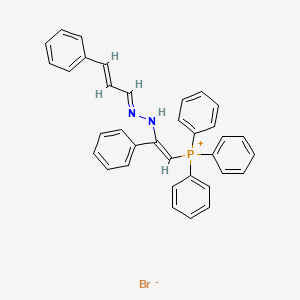
![1-[2-(Benzyloxy)ethyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B15252698.png)

![7-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15252709.png)
